molecular formula C22H25N3O2 B246602 1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B246602
M. Wt: 363.5 g/mol
InChI Key: DFPHKCCZERSGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrrolidine derivatives and has a molecular weight of 409.52 g/mol.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is not well understood. However, it is believed that the compound binds with metal ions through its benzimidazole moiety. The binding of metal ions leads to a change in the electronic structure of the compound, resulting in a change in the fluorescence intensity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one are not well studied. However, it is believed that the compound can potentially be used in the treatment of various diseases such as cancer and Alzheimer's disease. The compound's ability to selectively bind with metal ions makes it an excellent candidate for metal ion chelation therapy.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one in lab experiments is its ability to selectively bind with metal ions. This property makes it an excellent tool for metal ion detection and metal ion chelation therapy. However, one of the limitations of using this compound is its complex synthesis method, which requires various chemical reagents and careful handling.

Future Directions

There are several future directions for the research on 1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one. One of the significant future directions is the development of new synthesis methods that are more efficient and require fewer chemical reagents. Another future direction is the study of the compound's biochemical and physiological effects, which can potentially lead to the development of new drugs for the treatment of various diseases. Additionally, the use of this compound in metal ion chelation therapy can be explored further, leading to the development of new therapeutic agents. Finally, the development of new applications for this compound, such as its use as a fluorescent probe for the detection of other molecules, can also be explored.
Conclusion
In conclusion, 1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a chemical compound that has shown promising results in various scientific research applications. Its ability to selectively bind with metal ions makes it an excellent tool for metal ion detection and metal ion chelation therapy. However, further research is required to understand the compound's mechanism of action and its biochemical and physiological effects fully. The development of new synthesis methods and applications for this compound can potentially lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 1-(2,6-dimethylphenyl)-4-(2-methoxyethyl)pyrrolidin-2-one, which is then reacted with 2-aminobenzimidazole to obtain the final product. The synthesis of this compound has been reported in various research articles, and it is essential to follow the protocol carefully to obtain a high yield of the final product.

Scientific Research Applications

1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has shown promising results in various scientific research applications. One of the significant applications is its use as a fluorescent probe for the detection of metal ions. This compound has a unique structure that allows it to selectively bind with metal ions such as copper, zinc, and iron. The fluorescence intensity of this compound changes upon binding with metal ions, making it an excellent tool for metal ion detection.

properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C22H25N3O2/c1-15-7-6-8-16(2)21(15)25-14-17(13-20(25)26)22-23-18-9-4-5-10-19(18)24(22)11-12-27-3/h4-10,17H,11-14H2,1-3H3

InChI Key

DFPHKCCZERSGLL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC

Origin of Product

United States

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